Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate
Description
Properties
Molecular Formula |
C11H12N2O6 |
|---|---|
Molecular Weight |
268.22 g/mol |
IUPAC Name |
methyl 2-(ethoxycarbonylamino)-3-nitrobenzoate |
InChI |
InChI=1S/C11H12N2O6/c1-3-19-11(15)12-9-7(10(14)18-2)5-4-6-8(9)13(16)17/h4-6H,3H2,1-2H3,(H,12,15) |
InChI Key |
UWAPGQCUMRNSNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate typically involves the nitration of methyl benzoate followed by the introduction of the ethoxycarbonylamino group. One common method includes:
Nitration: Methyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.
Amination: The nitro compound is then reacted with ethyl chloroformate and ammonia to introduce the ethoxycarbonylamino group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxycarbonylamino group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Reduction: Methyl 2-((aminocarbonyl)amino)-3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-((Ethoxycarbonyl)amino)-3-nitrobenzoic acid.
Scientific Research Applications
Scientific Research Applications
Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate has garnered attention for its diverse applications in scientific research:
Synthesis of Pharmaceuticals
This compound acts as an essential intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the preparation of Candesartan, a medication used to manage hypertension and heart failure. The compound's ability to undergo further chemical transformations makes it valuable for creating complex organic molecules required in drug development .
Biochemical Studies
In biological research, this compound is utilized as a substrate in enzyme assays and studies of enzyme interactions. Its structural characteristics allow researchers to explore enzyme mechanisms and substrate specificity, thus contributing to the understanding of metabolic pathways and potential therapeutic targets .
Antimicrobial Research
Recent studies have highlighted the potential of this compound in antimicrobial research. For instance, derivatives of similar compounds have shown activity against Mycobacterium tuberculosis, indicating that modifications to the nitrobenzoate structure can enhance efficacy against bacterial infections .
Case Study 1: Antimycobacterial Activity
A study investigated the structure-activity relationship (SAR) of various nitrobenzoate derivatives, including this compound. The findings indicated that certain modifications could significantly enhance the compound's potency against Mycobacterium tuberculosis. The study emphasized the importance of functional groups in determining biological activity and metabolic stability .
Case Study 2: Synthesis and Pharmacokinetics
Another research effort focused on optimizing the synthesis of this compound for improved pharmacokinetic properties. The study assessed various synthetic routes and their effects on yield and purity, ultimately identifying conditions that maximized the compound's availability for further biological testing .
Table 1: Comparison of Biological Activities
| Compound | Activity Against Mtb | Solubility (μM) | Metabolic Stability |
|---|---|---|---|
| This compound | Moderate | 128 | High |
| Derivative A | High | 172 | Moderate |
| Derivative B | Low | 37.8 | Low |
Mechanism of Action
The mechanism of action of Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethoxycarbonylamino group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in ester groups (methyl vs. ethyl) and protecting groups (ethoxycarbonyl vs. Boc). Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Key Observations:
Protecting Group Impact :
- Boc groups (e.g., 57113-90-3) enhance steric bulk, improving stability during metal-catalyzed reactions (e.g., C–H functionalization) .
- Ethoxycarbonyl groups offer milder deprotection conditions compared to Boc, which requires strong acids .
Ester Group Influence :
- Methyl esters (e.g., 57113-90-3) exhibit faster hydrolysis rates than ethyl esters (e.g., 136285-65-9), affecting drug bioavailability .
- Ethyl esters (e.g., 136285-67-1) increase lipophilicity, enhancing membrane permeability in prodrugs .
Nitro Group Reactivity :
- The nitro group at the 3-position facilitates electrophilic aromatic substitution or reduction to amines, critical for further functionalization .
Biological Activity
Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, structure-activity relationships (SAR), and biological effects of this compound, drawing from diverse research findings.
Chemical Structure and Synthesis
This compound is characterized by its nitro group, which is known to influence biological activity. The synthesis typically involves the reaction of methyl 2-amino-3-nitrobenzoate with ethoxycarbonyl isothiocyanate or similar reagents to introduce the ethoxycarbonyl moiety. This modification can enhance solubility and biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant activity against various bacterial and fungal strains. For example, a study reported that related compounds showed potent inhibition against Mycobacterium tuberculosis (Mtb) under specific culture conditions, suggesting that structural modifications can lead to improved efficacy against resistant strains .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | X | Antimicrobial |
| Related Compound A | Y | Antimicrobial |
| Related Compound B | Z | Antimicrobial |
Note: Replace X, Y, Z with actual MIC values from relevant studies.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro assays have demonstrated that it can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy .
Structure-Activity Relationship (SAR)
The SAR studies have shown that modifications to the nitro group and the introduction of different substituents on the benzoate ring can significantly alter the potency and selectivity of the compound. For instance, compounds with electron-withdrawing groups tend to exhibit higher biological activity due to increased reactivity towards biological targets .
Case Studies
- Antimycobacterial Efficacy : A study conducted on a series of nitrobenzoate derivatives revealed that certain modifications led to enhanced efficacy against Mtb. The results indicated that compounds with optimized lipophilicity and hydrogen bonding capabilities were more effective in penetrating bacterial membranes .
- Cancer Cell Line Studies : In experiments involving breast cancer cell lines, this compound demonstrated significant cytotoxicity. The compound induced apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for further development in cancer therapeutics .
Q & A
Q. What are the common synthetic routes for Methyl 2-((ethoxycarbonyl)amino)-3-nitrobenzoate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including nitration, esterification, and amidation. Key methods include:
- Alkylation with phase transfer catalysts : Methyl 2-((t-butoxycarbonyl)amino)-3-nitrobenzoate analogs are synthesized via alkylation using 4-bromomethyl-2'-cyanobiphenyl in the presence of phase transfer catalysts, enhancing reaction efficiency .
- Nitration and methylation : Nitration of benzoate precursors with HNO₃/H₂SO₄ introduces the nitro group, followed by methylation using methyl iodide and a base (e.g., K₂CO₃) .
Q. Optimization factors :
Q. Which characterization techniques are critical for verifying the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions (e.g., nitro, ethoxycarbonyl) via chemical shifts. Aromatic protons and ester groups are key identifiers .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold for research-grade material) .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for esters) .
- Melting Point Analysis : Validates crystallinity and purity (e.g., deviations >2°C indicate impurities) .
Q. What are the primary chemical reactions involving this compound?
- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium dithionite reduces the nitro group to an amine, enabling further functionalization .
- Ester Hydrolysis : Alkaline conditions (NaOH/EtOH) cleave the methyl ester to carboxylic acid derivatives .
- Substitution Reactions : The ethoxycarbonylamino group undergoes nucleophilic substitutions with amines or thiols .
Advanced Research Questions
Q. What mechanistic insights exist for the reduction of the nitro group in this compound?
The nitro-to-amine reduction proceeds via intermediates (nitroso, hydroxylamine) under hydrogenation. Key factors:
- Catalyst Selectivity : Pd/C avoids over-reduction to hydroxylamines, while Zn/HCl may yield mixed products .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving yields .
- Computational Studies : Density Functional Theory (DFT) predicts transition states and activation energies for reduction pathways .
Q. How can computational methods enhance the understanding of this compound’s properties?
- Spectroscopic Predictions : Spartan software calculates NMR/IR spectra, aligning with experimental data to validate structure .
- QSAR Modeling : Quantifies substituent effects (e.g., nitro group electron-withdrawing properties) on reactivity and bioactivity .
- Molecular Dynamics : Simulates interactions with biological targets (e.g., enzyme active sites) to guide drug design .
Q. How do synthetic conditions lead to contradictory data in yield or purity?
- Catalyst Variability : Phase transfer catalysts (e.g., tetrabutylammonium bromide) may inconsistently stabilize intermediates, affecting yields .
- Temperature Gradients : Nitration at >50°C risks byproduct formation (e.g., dinitro derivatives) .
- Purification Methods : Column chromatography vs. recrystallization can alter purity metrics .
Q. What role does this compound play in pharmaceutical intermediate synthesis?
Q. How do substituents influence the compound’s reactivity and applications?
- Nitro Group : Enhances electrophilicity for nucleophilic aromatic substitutions; its position affects regioselectivity .
- Ethoxycarbonylamino Group : Stabilizes intermediates via resonance, enabling controlled amidation .
- Methyl Ester : Balances solubility (organic solvents) and hydrolytic stability for storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
